N-(2-chloro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Overview
Description
N-(2-chloro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a compound belonging to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. These compounds have garnered significant interest due to their potential biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of N-(2-chloro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-chloro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with molecular targets such as the A2B receptor. By antagonizing this receptor, the compound can inhibit pathways involved in tumor growth and metastasis . Additionally, it can upregulate pro-apoptotic proteins like BAX and caspase-3, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
N-(2-chloro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other [1,2,4]triazolo[4,3-a]quinoxaline derivatives:
4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline: This compound is a precursor in the synthesis of this compound.
1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol: Another derivative with potential biological activities.
8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine: Known for its antiviral and antimicrobial properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5/c1-10-6-7-12(11(17)8-10)19-15-16-21-18-9-22(16)14-5-3-2-4-13(14)20-15/h2-9H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEDTUSCOBZDNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669186 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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